5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of π electrons. The amine group (-NH2) is a basic functional group, and the methoxy group (-OCH3) is an ether group, which is generally unreactive .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole ring might undergo electrophilic substitution reactions, while the amine group could participate in acid-base reactions. The pyridine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the amine group might make the compound basic, and the compound is likely to be solid at room temperature given its molecular complexity .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) synthesized derivatives of 2-aminobenzothiazoles and pyridine, including compounds structurally similar to 5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. They reported variable and modest antimicrobial activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Structures
- Copper(II)- and Gold(III)-Mediated Cyclization : Schroeder, Hiscock, and Dawe (2017) discussed the synthesis of 2-aminobenzothiazoles through copper(II) and gold(III)-mediated cyclization of thioureas. Their study included the synthesis of structures involving 5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (Schroeder, Hiscock, & Dawe, 2017).
Antibacterial Applications
- Synthesis and Antibacterial Activity of Triazino-Benzothiazoles : Vartale et al. (2008) synthesized compounds including 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole derivatives, which were screened for antibacterial activity. Their work contributes to understanding the potential applications of benzothiazole derivatives in antibacterial treatments (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).
Future Directions
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research might focus on developing new synthetic routes to this compound, studying its reactivity, or exploring its potential uses .
properties
IUPAC Name |
5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIJYSFQLJIVOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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